[2,2-Dimethyl-3-(morpholin-4-yl)propyl](methyl)amine
Description
Properties
IUPAC Name |
N,2,2-trimethyl-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2,8-11-3)9-12-4-6-13-7-5-12/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNLMCQBKWFAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
A common approach involves nucleophilic substitution on a suitable haloalkyl precursor bearing the 2,2-dimethyl substitution. The morpholine nitrogen acts as the nucleophile to displace the leaving group, forming the morpholinylpropyl intermediate.
- Typical conditions: The reaction is performed in polar aprotic solvents such as dichloromethane or ethyl acetate at low temperatures (0–5 °C) to control reactivity and avoid side reactions.
- Base usage: Triethylamine or other organic bases are often added to neutralize acids generated during the reaction and drive the substitution forward.
- Work-up: After reaction completion, aqueous washes and organic extractions are used to isolate the product, followed by purification such as recrystallization or chromatography.
Reductive Amination and Methylation
Another method involves reductive amination of the corresponding ketone or aldehyde precursor with morpholine, followed by methylation of the resulting secondary amine.
- Catalysts: Transition-metal catalysts such as rhodium or ruthenium complexes have been reported in related alkylamine syntheses, enabling selective amination under mild conditions.
- Methylation: Methylation can be achieved using methylating agents like methyl iodide or formaldehyde with reducing agents.
- Reaction conditions: Mild temperatures and controlled stoichiometry improve selectivity and yield.
Detailed Experimental Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Morpholine, haloalkyl precursor, triethylamine | Dichloromethane | 0–5 °C | 1–2 hours | 80–95 | Reaction under inert atmosphere; base neutralizes acid byproducts |
| Reductive amination | Ketone/aldehyde, morpholine, Rh or Ru catalyst | Ethanol or CH2Cl2 | Room temp to 50 °C | 2–4 hours | 85–90 | Catalytic hydrogenation or transfer hydrogenation; high selectivity |
| Methylation of amine | Methyl iodide or formaldehyde + reducing agent | Dichloromethane | 0–25 °C | 1–3 hours | 80–90 | Controlled stoichiometry to avoid overalkylation |
Research Findings and Optimization
- Catalyst selection: Transition-metal catalysts such as [Rh(nbd)2]SbF6 with specialized ligands have demonstrated excellent selectivity for alkylamine formation, which can be adapted for the methylation step to improve yields and reduce byproducts.
- Base and solvent effects: Triethylamine in dichloromethane or ethyl acetate is effective in promoting nucleophilic substitution while minimizing side reactions. Cooling during addition controls exothermicity and improves product purity.
- Microwave irradiation: Microwave-assisted synthesis has been reported to accelerate reaction rates significantly, achieving high yields in shorter times (e.g., 80% yield in 10 minutes at 50 °C).
- Purification: Recrystallization from ethyl acetate/petroleum ether or chromatographic methods yield products with purities exceeding 95%, suitable for further applications.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Morpholine, haloalkyl precursor, triethylamine | High yield, straightforward | Requires careful temperature control |
| Reductive amination + methylation | Ketone/aldehyde, morpholine, Rh/Ru catalyst, methylating agent | High selectivity, mild conditions | Catalyst cost, multi-step process |
| Microwave-assisted synthesis | Same as nucleophilic substitution with microwave heating | Rapid reaction, good yields | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Dimethyl-3-(morpholin-4-yl)propylamine can undergo oxidation reactions, where the amine group is converted to a corresponding amine oxide. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions may require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 2,2-Dimethyl-3-(morpholin-4-yl)propylamine is used as a building block for the synthesis of more complex molecules. It is employed in the preparation of various heterocyclic compounds and as an intermediate in organic synthesis .
Biology:
The compound is used in biological research to study the effects of amine-containing molecules on biological systems. It serves as a model compound for investigating the interactions of amines with enzymes and receptors.
Medicine:
In medicinal chemistry, 2,2-Dimethyl-3-(morpholin-4-yl)propylamine is explored for its potential pharmacological properties. It is investigated for its role as a ligand in drug design and development, particularly in the synthesis of compounds with potential therapeutic applications.
Industry:
Industrially, the compound is used in the production of specialty chemicals and as an additive in various formulations. It is also employed in the manufacture of polymers and resins, where it acts as a curing agent or catalyst.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Notable Properties |
|---|---|---|---|---|
| [Target] 2,2-Dimethyl-3-(morpholin-4-yl)propylamine (1249482-01-6) | C₁₀H₂₂N₂O | 186.29 | - Morpholine-propylamine backbone - Dimethyl groups at C2 - Terminal methylamine |
- Compact structure - Moderate lipophilicity (logP ~1.5 estimated) - High solubility in polar solvents |
| (4-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (N/A) | C₁₈H₂₈N₂O₃ | 320.43 | - Benzyl substitution with allyloxy and methoxy groups - Extended aromatic system |
- Increased molecular weight - Enhanced π-π stacking potential - Lower solubility in water due to aromatic bulk |
| (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine (1247689-95-7) | C₁₂H₂₆N₂O | 214.35 | - Longer propyl chain with dimethylpropyl group | - Higher lipophilicity (logP ~2.1 estimated) - Potential for improved membrane permeability |
| (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (1153383-86-8) | C₁₅H₂₄N₂O₂ | 264.36 | - Methoxybenzyl substitution | - Polar methoxy group enhances solubility - Possible CNS activity due to aromatic interactions |
| (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine (N/A) | C₁₅H₂₄N₂OS | 280.43 | - Methylsulfanyl group on benzyl ring | - Sulfur atom introduces hydrogen-bond acceptor capacity - Potential for redox activity |
Key Comparative Insights
Physicochemical Properties
Biological Activity
2,2-Dimethyl-3-(morpholin-4-yl)propylamine, with the molecular formula C10H22N2O and a molecular weight of 186.3 g/mol, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and implications in medicinal chemistry.
The synthesis of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine typically involves the reaction of 2,2-dimethyl-3-morpholin-4-ylpropanal with methylamine under controlled conditions. Industrial production often includes distillation and crystallization to achieve high purity levels. The compound is characterized by its morpholine ring and dimethyl-substituted propyl chain, which contribute to its unique reactivity and biological properties.
The biological activity of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine primarily stems from its ability to interact with various enzymes and receptors. As a ligand, it can bind to specific protein sites, modulating their activity and influencing cellular signaling pathways. This interaction can lead to significant changes in biochemical processes within the cell.
Research Findings
Recent studies have shown that this compound exhibits various biological effects:
- Enzyme Interaction : It has been noted for its role in modulating enzyme activities, particularly those involved in metabolic processes.
- Antiproliferative Effects : In vitro studies suggest that 2,2-Dimethyl-3-(morpholin-4-yl)propylamine may inhibit the proliferation of certain cancer cell lines, indicating potential applications in cancer therapy .
- Neuroprotective Properties : Preliminary research indicates that it could have protective effects on dopaminergic neurons, which may be relevant for neurodegenerative diseases like Parkinson's disease .
Anticancer Activity
A study investigating the antiproliferative effects of various amine compounds identified 2,2-Dimethyl-3-(morpholin-4-yl)propylamine as a promising candidate for further development. The compound was tested against several cancer cell lines, demonstrating selective cytotoxicity without affecting normal cells significantly. This selectivity is crucial for minimizing side effects in therapeutic applications .
Neuroprotective Effects
In animal models simulating Parkinson's disease, 2,2-Dimethyl-3-(morpholin-4-yl)propylamine showed potential neuroprotective effects by preserving dopaminergic neuron integrity in the presence of neurotoxic agents like MPTP. This suggests that the compound could play a role in developing treatments aimed at neuroprotection .
Comparative Analysis
To better understand the unique properties of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine compared to similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,2-Dimethyl-3-(morpholin-4-yl)propylamine | Morpholine ring; dimethyl substitution | Antiproliferative; neuroprotective |
| 4-Morpholinepropanamine | Morpholine ring; no dimethyl substitution | Moderate enzyme modulation |
| N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride | Similar structure; different substituents | Less selective cytotoxicity |
Q & A
Q. Basic Characterization Workflow
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone. The morpholine ring’s protons appear as distinct multiplets (~3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
How do intermolecular hydrogen bonding patterns influence the crystallinity and stability of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine?
Advanced Intermolecular Interaction Analysis
Hydrogen bonding networks can stabilize crystal lattices and affect melting points. Use graph-set analysis (as per Etter’s rules) to classify interactions:
- N–H···O or N–H···N bonds between the amine and morpholine oxygen/nitrogen atoms enhance packing efficiency .
- X-ray Diffraction : Map donor-acceptor distances (<3.0 Å) and angles (>120°) to quantify bond strength. Poor H-bonding may lead to amorphous phases or hygroscopicity .
What strategies can resolve contradictions in biological activity data observed for morpholine-containing amines in different assay systems?
Q. Advanced Data Reconciliation
- Assay Validation : Compare in vitro (e.g., receptor binding) and in vivo (e.g., rodent models) results. For example, CRF1 antagonists with morpholine groups show species-specific binding affinities .
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration to explain efficacy disparities .
How can computational modeling predict the reactivity and interaction mechanisms of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine with biological targets?
Q. Advanced Computational Approaches
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes, GPCRs). Focus on the morpholine ring’s oxygen as a hydrogen bond acceptor .
- MD Simulations : Analyze conformational flexibility (e.g., morpholine puckering) over 100-ns trajectories to assess binding stability .
What are the common by-products formed during the synthesis of 2,2-Dimethyl-3-(morpholin-4-yl)propylamine, and how can they be identified and minimized?
Q. Basic By-Product Management
- Common Impurities : Unreacted morpholine, over-alkylated products, or oxidation by-products (e.g., N-oxides).
- Detection : LC-MS or H NMR (e.g., singlet peaks for N-oxide at ~2.8 ppm).
- Mitigation : Use inert atmospheres (N) to prevent oxidation and stoichiometric control to limit over-alkylation .
How does the morpholine ring's puckering affect the compound's conformational flexibility and binding affinity?
Advanced Conformational Analysis
The morpholine ring adopts chair or boat conformations, influencing ligand-receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
